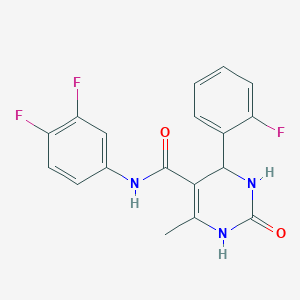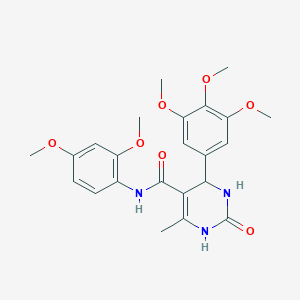
2-(4-morpholinyl)ethyl phenoxyacetate hydrochloride
Overview
Description
2-(4-morpholinyl)ethyl phenoxyacetate hydrochloride, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications. In
Mechanism of Action
MPEP selectively antagonizes the 2-(4-morpholinyl)ethyl phenoxyacetate hydrochloride receptor, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of this receptor, MPEP can modulate glutamatergic neurotransmission and reduce excitotoxicity, which is implicated in various neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate and increase the uptake of glutamate by astrocytes. MPEP can also decrease the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a selective antagonist of 2-(4-morpholinyl)ethyl phenoxyacetate hydrochloride, which allows for the specific modulation of glutamatergic neurotransmission. MPEP is also relatively stable and can be easily synthesized and purified. However, MPEP has some limitations, such as its poor solubility in water and its potential off-target effects on other mGluR subtypes.
Future Directions
There are several future directions for the research of MPEP. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPEP has been shown to have neuroprotective effects in animal models of these diseases. Another direction is in the development of more potent and selective 2-(4-morpholinyl)ethyl phenoxyacetate hydrochloride antagonists. Finally, the role of this compound in various psychiatric disorders such as schizophrenia and autism spectrum disorder needs to be further elucidated, and MPEP may have potential therapeutic applications in these disorders.
Conclusion
In conclusion, MPEP is a selective antagonist of this compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of glutamatergic neurotransmission and reduction of excitotoxicity. MPEP has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective this compound antagonists and further elucidation of the role of this compound in various disorders.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. MPEP has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5H,6-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMHZZLGXNMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3962948.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
![1-allyl-5-bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962974.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3962978.png)

![3-cyclobutyl-5-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3963004.png)
![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)
![1-(3-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3963010.png)


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![benzyl [(3-cyano-4-(2-furyl)-6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B3963046.png)